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molecular formula C9H8N4O2 B8745626 2-benzyl-2H-tetrazole-5-carboxylic acid

2-benzyl-2H-tetrazole-5-carboxylic acid

Cat. No. B8745626
M. Wt: 204.19 g/mol
InChI Key: SULGXWMEEJVIFD-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

Potassium 2-benzyl-2H-tetrazole-5-carboxylate (2.42 g) was suspended in water (10 ml) and the mixture was warmed until it dissolved. The solution was cooled in ice and strongly acidified by treatment with concentrated hydrochloric acid to give 2-benzyl-2H-tetrazole-5-carboxylic acid (1.46 g), m.p. 127°-130° C.
Name
Potassium 2-benzyl-2H-tetrazole-5-carboxylate
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[N:12]=[N:11][C:10]([C:13]([O-:15])=[O:14])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].Cl>O>[CH2:1]([N:8]1[N:12]=[N:11][C:10]([C:13]([OH:15])=[O:14])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Potassium 2-benzyl-2H-tetrazole-5-carboxylate
Quantity
2.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(N=N1)C(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed until it
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(N=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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